molecular formula C13H11NO2 B1334834 2-Amino-5-phenylbenzoic acid CAS No. 4445-40-3

2-Amino-5-phenylbenzoic acid

Cat. No. B1334834
CAS RN: 4445-40-3
M. Wt: 213.23 g/mol
InChI Key: MUJQJJYAAYPRHQ-UHFFFAOYSA-N
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Description

2-Amino-5-phenylbenzoic acid, also known as 2-APB, is a phenylbenzoic acid derivative with a wide range of applications in scientific research. It is an important compound in the study of cell biology and physiology, as it is known to interact with several cellular ion channels and receptors.

Scientific Research Applications

Antitumor Properties

2-Amino-5-phenylbenzoic acid and its derivatives exhibit significant antitumor properties. For example, novel 2-(4-aminophenyl)benzothiazoles, structurally related to this compound, have shown highly selective and potent antitumor properties both in vitro and in vivo. These compounds have been the subject of extensive research due to their mechanism of action and potential clinical applications, particularly in breast and ovarian cancer treatments (Bradshaw et al., 2002).

Antibacterial Activity

Research has also been conducted on derivatives of p-aminobenzoic acid, a compound closely related to this compound. These derivatives have demonstrated effective antibacterial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This indicates the potential of this compound derivatives in the development of new antibacterial agents (Sapijanskaitė-Banevič et al., 2021).

Fluorescence Studies

Compounds derived from this compound have been studied for their unique fluorescence properties. For instance, derivatives like 2-amino-5-phenyl-1,3,4-thiadiazole have shown interesting fluorescence effects, which can be valuable in the development of new fluorescence probes or pharmaceuticals with antimycotic properties. These studies provide insights into the role of structural modifications on fluorescence behavior, which can be pivotal in medical imaging and diagnostic applications (Budziak et al., 2019).

Anti-inflammatory Applications

Research on benzophenone appended oxadiazole derivatives, synthesized from compounds like 2-amino-5-phenyl-1,3,4-oxadiazole, has revealed significant anti-inflammatory properties. These compounds have shown promise in the treatment of inflammatory conditions and could potentially lead to new therapeutic agents (Puttaswamy et al., 2018).

Scientific Research Applications of this compound

Antitumor Properties

This compound and its related compounds have demonstrated potent antitumor properties. These compounds have been studied for their selective and effective antitumor capabilities, particularly in breast and ovarian cancers. For instance, novel 2-(4-aminophenyl)benzothiazoles, which are structurally related to this compound, possess highly selective antitumor properties both in vitro and in vivo (Bradshaw et al., 2002).

Antibacterial Activity

Derivatives of p-aminobenzoic acid, which is closely related to this compound, have shown promising antibacterial properties. These compounds have been effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating potential in developing new antibacterial agents (Sapijanskaitė-Banevič et al., 2021).

Fluorescence Studies

Compounds derived from this compound have been the focus of fluorescence studies. For instance, 2-amino-5-phenyl-1,3,4-thiadiazole and its derivatives have shown dual fluorescence effects, making them potential candidates for fluorescence probes or pharmaceuticals with antimycotic properties. These studies contribute significantly to understanding molecular aggregation and charge transfer phenomena (Budziak et al., 2019).

Anti-inflammatory Applications

Research on benzophenone appended oxadiazole derivatives, synthesized from compounds like 2-amino-5-phenyl-1,3,4-oxadiazole, has revealed significant anti-inflammatory properties. These compounds have shown effectiveness in treating inflammatory conditions, indicating their potential as therapeutic agents (Puttaswamy et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, Amino Acid Mixture, suggests that in case of inhalation, one should move to fresh air. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids, and consult a physician. If skin contact occurs, wash skin with soap and water. If ingested, rinse mouth .

Future Directions

While specific future directions for 2-Amino-5-phenylbenzoic acid are not explicitly mentioned in the available literature, it’s clear that the field of organic chemistry continues to explore novel synthetic methodologies and applications for aromatic amines and related compounds .

properties

IUPAC Name

2-amino-5-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJQJJYAAYPRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402272
Record name 2-amino-5-phenylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4445-40-3
Record name 2-amino-5-phenylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-phenylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1 g (4.62 mmol) of 5-bromoanthranilic acid (Fluka Buchs, Switzerland) and 6.94 ml 1M K2CO3 are stirred in 10 ml DMF. Argon gas is bubbled through the solution. 50 mg tetrakis-triphenylphosphin-palladium (Fluka) and 846 mg (6.94 mmol) phenylboronic acid (Fluka, Buchs, Switzerland) are added. The reaction mixture is stirred for 15 h at 80° C. (tlc-control). The solvent is evaporated, and 50 ml 4N NaOH are added to the residue. The aqueous phase is washed three times with ethyl acetate. Hydrochloric acid is added to the water phase until pH=7 is reached and the aqueous phase is extracted four times with ethyl acetate. After drying the organic phase with MgSO4, the solvent is evaporated and the residue crystallized from CH2Cl2-methanol-hexane. mp: 245° C. (dec.); MS: 214 (M++1); HPLC: tret=9.74 min (Grad 1).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
6.94 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
tetrakis-triphenylphosphin palladium
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
846 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.